molecular formula Fe4H2O22S5 B074056 Ferric subsulfate CAS No. 1310-45-8

Ferric subsulfate

Cat. No.: B074056
CAS No.: 1310-45-8
M. Wt: 737.7 g/mol
InChI Key: GDPKWKCLDUOTMP-UHFFFAOYSA-B
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Description

It is primarily used as a styptic or hemostatic agent to control bleeding after superficial skin biopsies . This compound has a long history of use in medical and dental applications due to its effectiveness in promoting hemostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferric subsulfate is prepared by reacting ferrous sulfate with sulfuric acid and nitric acid. The process involves the following steps :

  • Add 55 mL of sulfuric acid to 800 mL of water in a porcelain dish and heat to nearly 100°C.
  • Add 75 mL of nitric acid and mix.
  • Divide 1045 g of ferrous sulfate into four portions and add them one at a time to the hot liquid, stirring after each addition until effervescence ceases.
  • If the solution turns black, add a few drops of nitric acid with heating and stirring until red fumes cease to be evolved.
  • Boil the solution until it assumes a red color and is free from nitrate.
  • Cool the solution and add enough water to make the total volume 1000 mL.
  • Filter the solution if necessary until it is clear.

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. The solution is typically stored in airtight containers at temperatures above 22°C to prevent crystallization .

Chemical Reactions Analysis

Types of Reactions: Ferric subsulfate undergoes various chemical reactions, including:

    Oxidation: this compound can oxidize organic compounds, making it useful in certain chemical processes.

    Reduction: It can be reduced to ferrous sulfate under specific conditions.

    Substitution: this compound can participate in substitution reactions where sulfate ions are replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reactions with barium chloride can lead to the formation of barium sulfate and ferric chloride.

Major Products Formed:

    Oxidation: Organic compounds are oxidized to their corresponding oxides.

    Reduction: Ferrous sulfate is formed.

    Substitution: Barium sulfate and ferric chloride are produced.

Scientific Research Applications

Ferric subsulfate has a wide range of applications in scientific research, including:

Mechanism of Action

Ferric subsulfate is often compared with other hemostatic agents such as silver nitrate and aluminum chloride . Here are some key points of comparison:

    Silver Nitrate: Both this compound and silver nitrate are used for their hemostatic properties. this compound tends to cause less pain upon application and has a lower incidence of pigmentary changes.

    Aluminum Chloride: Similar to this compound, aluminum chloride is used to control bleeding. This compound is generally preferred for its rapid action and effectiveness in forming a stable coagulum.

Comparison with Similar Compounds

  • Silver nitrate
  • Aluminum chloride
  • Zinc chloride

Ferric subsulfate stands out due to its unique combination of rapid hemostatic action, minimal pain upon application, and lower risk of pigmentary changes compared to other agents.

Properties

IUPAC Name

iron(3+);dihydroxide;pentasulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4Fe.5H2O4S.2H2O/c;;;;5*1-5(2,3)4;;/h;;;;5*(H2,1,2,3,4);2*1H2/q4*+3;;;;;;;/p-12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPKWKCLDUOTMP-UHFFFAOYSA-B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Fe4H2O22S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893846
Record name Ferric subsulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

737.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310-45-8
Record name Ferric subsulfate [USP:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferric subsulfate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13885
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ferric subsulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron dihydroxide pentakis(sulphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.800
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERRIC SUBSULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QJ8WS6V8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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